REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][C:7]([NH:9][C:10]([CH3:17])([CH3:16])[CH2:11][C:12]([O:14]C)=O)=[O:8])=[O:5])C.[Na]>CO>[CH3:16][C:10]1([CH3:17])[NH:9][C:7](=[O:8])[CH:6]([C:4]([O:3][CH3:1])=[O:5])[C:12](=[O:14])[CH2:11]1 |^1:17|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water (200 ml)
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with ether (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
the acidic mixture extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C(C(N1)=O)C(=O)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |